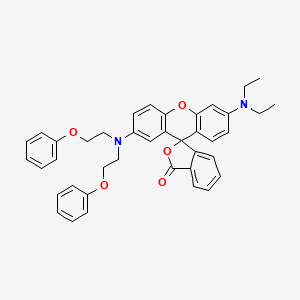
2'-(Bis(2-phenoxyethyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one is a complex organic compound known for its unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one typically involves multi-step organic reactions. One common method includes the reaction of isobenzofuran derivatives with xanthene precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of 2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one involves its interaction with specific molecular targets and pathways. The compound’s spiro and xanthene structures allow it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescent properties.
Rhodamine: Known for its use in fluorescent dyes and probes.
Eosin: Used in biological staining and as a fluorescent marker.
Uniqueness
2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one stands out due to its unique combination of spiro and xanthene structures, which confer distinct chemical and biological properties. Its versatility in various applications, from scientific research to industrial uses, highlights its significance in the field of organic chemistry.
Eigenschaften
CAS-Nummer |
77946-10-2 |
|---|---|
Molekularformel |
C40H38N2O5 |
Molekulargewicht |
626.7 g/mol |
IUPAC-Name |
2'-[bis(2-phenoxyethyl)amino]-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C40H38N2O5/c1-3-41(4-2)30-19-21-35-38(28-30)46-37-22-20-29(27-36(37)40(35)34-18-12-11-17-33(34)39(43)47-40)42(23-25-44-31-13-7-5-8-14-31)24-26-45-32-15-9-6-10-16-32/h5-22,27-28H,3-4,23-26H2,1-2H3 |
InChI-Schlüssel |
LXPWQKFJRPEKAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(CCOC6=CC=CC=C6)CCOC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


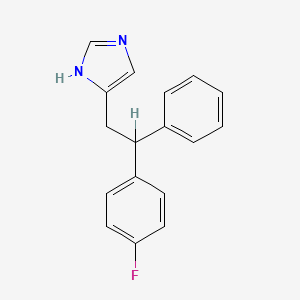


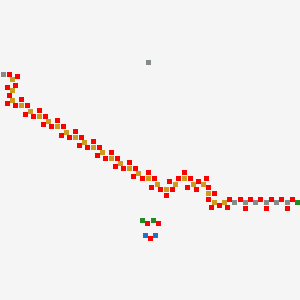
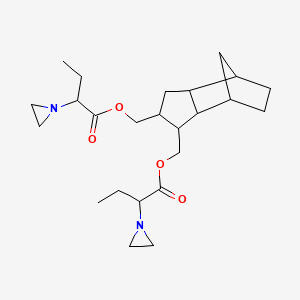
![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)

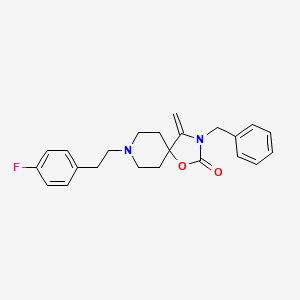
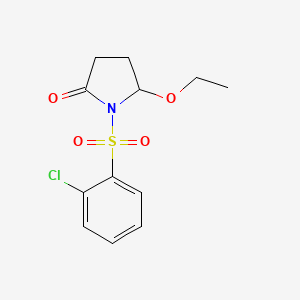
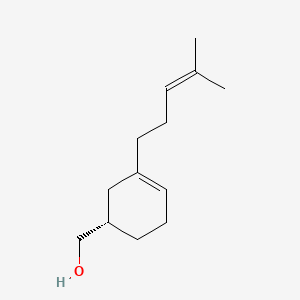


![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
